molecular formula C7H9BrN2 B12842374 (3-Bromo-4-methylpyridin-2-yl)methanamine

(3-Bromo-4-methylpyridin-2-yl)methanamine

Cat. No.: B12842374
M. Wt: 201.06 g/mol
InChI Key: PRKOODHYHDZKPJ-UHFFFAOYSA-N
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Description

(3-Bromo-4-methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol . This compound is characterized by a bromine atom attached to the third position and a methyl group attached to the fourth position of a pyridine ring, with a methanamine group at the second position. It is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methylpyridin-2-yl)methanamine typically involves the bromination of 4-methylpyridine followed by the introduction of a methanamine group. One common method involves the reaction of 4-methylpyridine with bromine to form 3-bromo-4-methylpyridine. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce N-oxides .

Scientific Research Applications

(3-Bromo-4-methylpyridin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-4-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-4-methylpyridin-2-yl)methanamine is unique due to the presence of both a bromine atom and a methanamine group on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

(3-bromo-4-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9BrN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,4,9H2,1H3

InChI Key

PRKOODHYHDZKPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)CN)Br

Origin of Product

United States

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